molecular formula C17H15ClFNO3 B2605373 2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide CAS No. 1396845-36-5

2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide

Cat. No. B2605373
CAS RN: 1396845-36-5
M. Wt: 335.76
InChI Key: UUIGHZJXVCOQNE-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide, also known as Compound A, is a novel small molecule drug that has been developed for potential use in treating various diseases. This compound has been shown to have promising results in scientific research applications, particularly in the field of cancer research.

Scientific Research Applications

Synthesis and Characterization

2-Chloro-6-Fluoro-N-((4-Hydroxychroman-4-yl)methyl)benzamide is a compound that can be synthesized and characterized through various analytical techniques. Studies related to similar compounds have demonstrated the synthesis and characterization of benzamide derivatives, highlighting their spectroscopic properties and potential applications. For example, benzamide analogues have been evaluated for their potential as ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors, indicating a broad scope of research into benzamide derivatives for biomedical imaging applications (Tu et al., 2007). Additionally, the crystal structure and molecular interactions of halogen-substituted benzanilides have been analyzed, providing insights into their weak interactions involving halogens, which could be relevant to understanding the molecular structure and potential interaction mechanisms of 2-Chloro-6-Fluoro-N-((4-Hydroxychroman-4-yl)methyl)benzamide (Chopra & Row, 2005).

Antimicrobial Activity

Research into the antimicrobial activity of benzamide derivatives has shown promising results. For instance, fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was found to enhance antimicrobial activity, suggesting the potential of 2-Chloro-6-Fluoro-N-((4-Hydroxychroman-4-yl)methyl)benzamide for further exploration in antimicrobial applications (Desai et al., 2013).

Potential Pharmaceutical Applications

The compound's structural characteristics, including the presence of chloro and fluoro substituents, may offer unique properties for pharmaceutical applications. Fluorine-18-labeled benzamide analogues have been studied for imaging the sigma2 receptor status of solid tumors with PET, indicating the utility of fluorinated benzamide derivatives in diagnostic imaging (Tu et al., 2007). Moreover, the synthesis and in vitro evaluation of fluorobenzamides for CNS dopamine D2 receptors highlight the potential of such compounds in neurological research and therapy (Bishop et al., 1991).

properties

IUPAC Name

2-chloro-6-fluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-12-5-3-6-13(19)15(12)16(21)20-10-17(22)8-9-23-14-7-2-1-4-11(14)17/h1-7,22H,8-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIGHZJXVCOQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide

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